Basic Red 14

Description

BenchChem offers high-quality Basic Red 14 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Basic Red 14 including the price, delivery time, and more detailed information at info@benchchem.com.

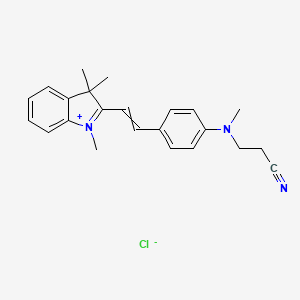

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N3.ClH/c1-23(2)20-8-5-6-9-21(20)26(4)22(23)15-12-18-10-13-19(14-11-18)25(3)17-7-16-24;/h5-6,8-15H,7,17H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIRSTSECXKPCO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCC#N)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12217-48-0 | |

| Record name | Basic Red 14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12217-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basic Red 14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Indolium, 2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC RED 14 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NLQ9APK2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

C.I. Basic Red 14: A Comprehensive Technical Guide

CAS Number: 12217-48-0

This technical guide provides an in-depth overview of C.I. Basic Red 14, a synthetic dye with significant applications in forensic science and environmental science. The document is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their respective fields.

Chemical and Physical Properties

C.I. Basic Red 14, also known as Cationic Red 14, is a dark red powder with the chemical formula C₂₃H₂₆ClN₃.[1][2] It is a member of the methine class of dyes.[1] The compound is soluble in water, forming a brightly colored red solution.[1][2][3] Its fluorescent properties, particularly under green light, are central to its primary applications.[4]

| Property | Value | Reference |

| CAS Number | 12217-48-0 | [1][5] |

| C.I. Number | 48016 | [1][2] |

| Molecular Formula | C₂₃H₂₆ClN₃ | [1][2] |

| Molecular Weight | 379.93 g/mol | [1][2] |

| Appearance | Dark red powder | [1][2] |

| Solubility in Water (40 °C) | 40 g/L | [1][2] |

| Excitation Wavelength | ~530 nm (green light) | [4] |

| Emission Wavelength | >590 nm (red) | [4] |

Key Applications and Experimental Protocols

C.I. Basic Red 14 is predominantly used in two main areas: as a fluorescent stain for the enhancement of latent fingerprints in forensic science, and as a model cationic dye in adsorption studies for wastewater treatment.

Forensic Science: Latent Fingerprint Enhancement

C.I. Basic Red 14 is a highly effective fluorescent dye for enhancing latent fingerprints that have been previously developed with cyanoacrylate (superglue) fuming.[6] The dye adheres to the polymerized cyanoacrylate, and its fluorescence under specific light sources allows for high-contrast visualization of the print, especially on non-porous, multicolored surfaces.[6]

-

Cyanoacrylate Fuming: Expose the evidence with the suspected latent fingerprints to cyanoacrylate fumes in a fuming chamber until the prints are visible as a white deposit.

-

Preparation of Staining Solution: Prepare a working solution of C.I. Basic Red 14 by dissolving 1.5 to 2.0 grams of the dye powder in 1 liter of ethanol.[4] Agitate the solution until the dye is completely dissolved.

-

Application of the Stain: The staining solution can be applied by spraying the fumed area or by immersing the object in a tray containing the solution.

-

Rinsing: After a brief application of the dye, rinse the surface with a gentle stream of deionized water to remove excess stain.

-

Drying: Allow the evidence to air dry completely in a fume hood.

-

Visualization: Examine the treated area under a forensic light source with an excitation wavelength of approximately 530 nm. Use a red filter (passing light above 590 nm) to view and photograph the fluorescent fingerprint.[4]

Environmental Science: Adsorption Studies in Wastewater Treatment

C.I. Basic Red 14 serves as a model compound for studying the removal of cationic dyes from industrial wastewater through adsorption. Research in this area often focuses on evaluating the efficacy of various low-cost adsorbents.

-

Preparation of Stock Solution: Prepare a stock solution of C.I. Basic Red 14 of a known concentration (e.g., 1000 mg/L) in deionized water.

-

Preparation of Adsorbent: The chosen adsorbent (e.g., activated carbon, biochar) should be washed, dried, and sieved to a uniform particle size.

-

Batch Adsorption Experiments:

-

In a series of flasks, add a fixed amount of the adsorbent to a known volume of C.I. Basic Red 14 solution of varying initial concentrations.

-

Agitate the flasks at a constant speed and temperature for a predetermined contact time to reach equilibrium.

-

Investigate the effect of pH by adjusting the initial pH of the dye solutions using HCl or NaOH.

-

-

Analysis:

-

After agitation, separate the adsorbent from the solution by centrifugation or filtration.

-

Determine the final concentration of C.I. Basic Red 14 in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

-

-

Data Analysis:

-

Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe).

-

Analyze the equilibrium data using adsorption isotherm models (e.g., Langmuir, Freundlich).

-

To determine the adsorption kinetics, conduct experiments at different time intervals and analyze the data using kinetic models (e.g., pseudo-first-order, pseudo-second-order).

-

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. basic red 14 - Cationic Red 14 - Cationic brilliant red 5GN from Emperor Chem [emperordye.com]

- 3. Adsorption behavior of azo dye C. I. acid red 14 in aqueous solution on surface soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bvda.com [bvda.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sirchie.com [sirchie.com]

Basic Red 14 dye solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Basic Red 14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Basic Red 14, a cationic dye. The information is compiled from various technical data sheets and scientific literature to support research, development, and application of this compound.

Physicochemical Properties

Basic Red 14, also known as C.I. 48016, is a dark red powder.[1][2] It is a cationic dye belonging to the methine class.[3]

Solubility Profile

Basic Red 14 exhibits solubility in water and some organic solvents. Quantitative solubility data is summarized in Table 1. The dye is described as easily soluble in water, producing a bright red solution.[2][4]

Table 1: Solubility of Basic Red 14

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 40 | 40 | [3][5][6] |

| Water | 25 | 4 | [7] |

| Water | 20 | 30 | [6] |

| Dimethyl sulfoxide (DMSO) | Not Specified | ≥ 100 mg/mL | [8] |

| Ethanol | Not Specified | Soluble | [9] |

Note: One source stated Basic Red 14 is insoluble in water and soluble in organic solvents, which contradicts multiple other sources.[10] This may be an error or refer to a different formulation.

Stability Profile

Basic Red 14 demonstrates stability under various conditions, which is crucial for its application in dyeing and other fields. Key stability parameters are outlined below.

pH Stability

The color of Basic Red 14 is stable within a pH range of 2 to 6.[1][4][6] Dyeing in the presence of sulfuric acid or formic acid does not alter its color.[1][2][4][6]

Thermal Stability

The dye maintains its color and luster at high temperatures, specifically at 120°C.[1][2][3][5][6] A Material Safety Data Sheet (MSDS) confirms its stability under normal temperatures and pressures but advises avoiding excess heat.[11]

Light Stability

The light fastness of Basic Red 14 is generally rated as good. Specific ratings are provided in Table 2.

Table 2: Light Fastness of Basic Red 14

| Light Fastness Rating | Reference |

| 6 | [1][2] |

| 4-5 | [3][6] |

Chemical Stability

The dye's color is unaffected by the presence of iron ions.[1][2][3][5][6] However, a slight change in color is observed in the presence of copper ions.[1][2][3][5][6] The MSDS also indicates that the dye is incompatible with strong oxidizing and reducing agents.[11]

Experimental Protocols

Determination of Aqueous Solubility

This protocol outlines a general procedure for determining the solubility of Basic Red 14 in water.

-

Preparation of Stock Solution: Accurately weigh a specific amount of Basic Red 14 powder.

-

Dissolution: Add a measured volume of distilled water at a controlled temperature (e.g., 25°C or 40°C).

-

Agitation: Stir the mixture vigorously using a magnetic stirrer for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of the dissolved dye using a suitable analytical method, such as UV-Vis spectrophotometry at its absorption maximum (λmax = 510 - 520 nm).[4]

-

Calculation: Calculate the solubility in g/L based on the measured concentration and dilution factor.

Assessment of pH Stability

This protocol describes a method to evaluate the color stability of Basic Red 14 across a pH range.

-

Buffer Preparation: Prepare a series of buffer solutions with varying pH values (e.g., from pH 2 to 10).

-

Dye Solution Preparation: Prepare a stock solution of Basic Red 14 in distilled water.

-

Incubation: Add a small aliquot of the dye stock solution to each buffer solution to achieve a final concentration suitable for colorimetric analysis.

-

Colorimetric Measurement: Immediately measure the absorbance spectrum (e.g., 400-700 nm) of each solution using a UV-Vis spectrophotometer.

-

Monitoring: Store the solutions at a controlled temperature and away from direct light. Repeat the absorbance measurements at specific time intervals (e.g., 1, 6, 24 hours).

-

Analysis: Compare the absorbance spectra over time for each pH value. Significant changes in the absorbance maximum or the appearance of new peaks indicate color instability.

Evaluation of Thermal Stability

This protocol provides a framework for assessing the thermal stability of Basic Red 14.

-

Sample Preparation: Prepare an aqueous solution of Basic Red 14 of a known concentration.

-

Initial Measurement: Measure the initial absorbance spectrum of the solution at room temperature.

-

Heat Treatment: Place the solution in a temperature-controlled environment (e.g., a water bath or oven) at the desired temperature (e.g., 120°C).

-

Time-point Measurements: At predetermined time intervals, remove an aliquot of the solution, cool it to room temperature, and measure its absorbance spectrum.

-

Data Analysis: Plot the change in absorbance at the λmax as a function of time. A significant decrease in absorbance indicates thermal degradation of the dye.

Light Fastness Testing

This protocol outlines a method for determining the light fastness of Basic Red 14.

-

Sample Preparation: Dye a suitable substrate (e.g., acrylic fabric) with Basic Red 14 according to a standardized procedure. Prepare a portion of the dyed substrate to be shielded from light as a control.

-

Exposure: Place the dyed substrate in a light fastness tester equipped with a Xenon arc lamp, which simulates natural sunlight.

-

Control: Keep the shielded control sample in the dark at the same temperature and humidity.

-

Evaluation: Periodically compare the color of the exposed sample to the unexposed control and a standard grey scale for color change.

-

Rating: Assign a light fastness rating (typically on a scale of 1 to 8) based on the degree of color fading observed.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. Basic Red 14 [chembk.com]

- 2. Basic Red 14 cationic brill.red x-5gn, CasNo.12217-48-0 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Basic Red 14, 100 g, CAS No. 12217-48-0 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Germany [carlroth.com]

- 5. China Basic Red 14 Liquid Suppliers, Manufacturers, Factory - SMAROL [smarolcolor.com]

- 6. basic red 14 - Cationic Red 14 - Cationic brilliant red 5GN from Emperor Chem [emperordye.com]

- 7. Cationic Brillant Red X-5gn (Basic Red 14#) [m.pigment-dye.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Chinese dye/pigment High quality manufacturer suppliers-Longxian [hblongxian.com]

- 10. Basic Red 14 Dyes - Superior Quality, Affordable Prices, Exporter in Mumbai [dyestuff.co.in]

- 11. cncolorchem.com [cncolorchem.com]

Spectral properties of Basic Red 14 fluorescent dye

An In-depth Technical Guide to the Spectral Properties of Basic Red 14

For researchers, scientists, and drug development professionals, understanding the spectral characteristics of fluorescent dyes is paramount for accurate and reproducible experimental design. This guide provides a detailed overview of the core spectral properties of Basic Red 14, a versatile fluorescent dye. The information is presented to facilitate easy comparison and implementation in a laboratory setting.

Spectral and Physical Properties of Basic Red 14

Basic Red 14, also known as C.I. 48016, is a red fluorescent dye with the chemical formula C₂₃H₂₆ClN₃ and a molar mass of approximately 379.93 g/mol .[1] It is a dark red powder that is soluble in water, producing a bright red solution.[1][2][3] The dye is stable in a pH range of 2 to 6.[2][4]

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λmax) | 510 - 520 nm | Not specified |

| Molar Absorptivity (ε) | Not available | - |

| Excitation Wavelength | ~530 nm | Green light |

| Emission Wavelength | >590 nm | Red fluorescence |

| Fluorescence Quantum Yield (Φf) | Not available | - |

| Recommended Fluorescence Filter | >590 nm | Red |

Data compiled from multiple sources.[2][4][5][6][7]

Experimental Protocols

The following are detailed methodologies for determining the key spectral properties of Basic Red 14.

Determination of Absorption Maximum and Molar Absorptivity (UV-Vis Spectroscopy)

This protocol outlines the procedure for measuring the absorption spectrum of Basic Red 14 to determine its wavelength of maximum absorbance (λmax) and its molar absorptivity (ε).

a. Materials and Equipment:

-

Basic Red 14 dye

-

High-purity solvent (e.g., ethanol, methanol, or water)

-

Volumetric flasks and pipettes

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

b. Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of Basic Red 14 and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 10 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range for scanning (e.g., 300 nm to 700 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and place it in the reference beam of the spectrophotometer. This will be used to zero the instrument.

-

Sample Measurement: Starting with the lowest concentration, rinse a sample cuvette with the solution to be measured, then fill it and place it in the sample beam of the spectrophotometer.

-

Absorbance Spectrum Acquisition: Record the absorbance spectrum for each concentration.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

According to the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λmax versus concentration.

-

The molar absorptivity (ε) can be calculated from the slope of the linear portion of the calibration curve (slope = ε × path length).

-

Determination of Fluorescence Excitation and Emission Spectra and Quantum Yield

This protocol describes how to measure the fluorescence properties of Basic Red 14, including its excitation and emission spectra, and how to determine its fluorescence quantum yield (Φf) relative to a standard.

a. Materials and Equipment:

-

Basic Red 14 dye solution (prepared as in the UV-Vis protocol)

-

Fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 101 in ethanol, Φf ≈ 0.91)[8]

-

High-purity solvent

-

Fluorometer with excitation and emission monochromators

-

Quartz fluorescence cuvettes

b. Procedure:

-

Solution Preparation: Prepare dilute solutions of both Basic Red 14 and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize.

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the absorption maximum of Basic Red 14 (~530 nm).

-

Scan the emission monochromator over a range that covers the expected fluorescence (e.g., 540 nm to 750 nm) to obtain the emission spectrum.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of maximum fluorescence intensity.

-

Scan the excitation monochromator over a range that includes the absorption band (e.g., 400 nm to 580 nm) to obtain the excitation spectrum.

-

-

Quantum Yield Measurement (Relative Method):

-

Measure the integrated fluorescence intensity of both the Basic Red 14 solution and the reference standard solution under identical experimental conditions (excitation wavelength, slit widths).

-

Measure the absorbance of both solutions at the excitation wavelength using a UV-Vis spectrophotometer.

-

Calculate the fluorescence quantum yield of Basic Red 14 (Φf,sample) using the following equation: Φf,sample = Φf,ref × (Isample / Iref) × (Aref / Asample) × (nsample² / nref²) Where:

-

Φf,ref is the quantum yield of the reference standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the spectral properties of Basic Red 14.

Caption: Workflow for determining the spectral properties of Basic Red 14.

Caption: Simplified Jablonski diagram for Basic Red 14 fluorescence.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Basic Red 14, 100 g, CAS No. 12217-48-0 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Germany [carlroth.com]

- 3. basic red 14 - Cationic Red 14 - Cationic brilliant red 5GN from Emperor Chem [emperordye.com]

- 4. Basic Red 14, 250 g, CAS No. 12217-48-0 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 5. bvda.com [bvda.com]

- 6. Basic Red 14, 100 g, CAS No. 12217-48-0 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 7. Basic Red 14, 500 g, CAS No. 12217-48-0 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Belgium [carlroth.com]

- 8. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Laboratory Use of Basic Red 14

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and known properties of Basic Red 14 for laboratory applications. The information is compiled from various safety data sheets and technical resources to ensure a high standard of safety and awareness for professionals working with this compound.

Chemical and Physical Properties

Basic Red 14 is a cationic dye, also known as C.I. 48016, used primarily in the textile industry and for forensic applications.[1] It is essential for laboratory personnel to be familiar with its physical and chemical characteristics to handle it safely.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₃H₂₆ClN₃ | [2][3][4] |

| Molecular Weight | 379.93 g/mol | [2][3][4][5] |

| CAS Number | 12217-48-0 | [2][3][5] |

| Appearance | Dark red powder or liquid | [1][5][6] |

| Odor | Odorless | [2][5] |

| Solubility in Water | 40 g/L (at 40°C) | [4][5][6] |

| Chemical Stability | Stable under normal temperatures and pressures. | [2][7] |

Hazard Identification and Toxicology

The toxicological properties of Basic Red 14 have not been thoroughly investigated.[2] However, available safety data sheets indicate several potential hazards that require careful management in a laboratory setting.

GHS Hazard Classification:

| Hazard Class | Hazard Statement | Reference(s) |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation. | [3][8] |

| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation. | [3][8] |

Note: Some suppliers state that the substance does not meet the criteria for GHS classification.[7]

Summary of Potential Health Effects: [2]

-

Ingestion: Harmful if swallowed. May cause gastrointestinal irritation, nausea, vomiting, and diarrhea.

-

Inhalation: May cause irritation of the respiratory tract.

-

Skin Contact: Prolonged or repeated contact may cause skin irritation.

-

Eye Contact: Dust may cause irritation and inflammation.

Ecotoxicological Data:

A study on the toxicity of Basic Red 14 to aquatic organisms revealed the following:[9]

| Organism | Test Duration | Endpoint | Value (mg/L) |

| Chlorella sp. | 96 hours | EC₅₀ | 10.88 |

| Moina macrocopa | 48 hours | LC₅₀ | 4.91 |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.[10][11][12][13]

3.1. Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of Basic Red 14 to determine the appropriate level of PPE.

Caption: Recommended PPE for handling Basic Red 14.

3.2. Engineering Controls

-

Use in a well-ventilated area, preferably within a chemical fume hood, to control airborne levels.[2]

-

An eyewash station and safety shower must be readily accessible.[2]

3.3. Storage Requirements

-

Store in a cool, dry, and well-ventilated place.[2]

-

Keep containers tightly closed and protected from light.[2][7]

-

Store away from incompatible materials such as strong oxidizing and reducing agents.[2][7]

Experimental Protocols and Workflows

While detailed experimental protocols for drug development are not available, Basic Red 14 is used in forensic science to enhance latent fingerprints developed with cyanoacrylate.

Example Protocol: Preparation of Basic Red 14 Staining Solution [14]

-

Objective: To prepare a working solution of Basic Red 14 for staining cyanoacrylate-fumed fingerprints.

-

Materials:

-

Basic Red 14 powder (1.5 - 2.0 g)

-

Ethanol or denatured ethanol (1 L)

-

Glass bottle for storage

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Measure 1 liter of ethanol and place it in a suitable container.

-

Weigh 1.5 to 2.0 grams of Basic Red 14 powder.

-

Slowly add the Basic Red 14 powder to the ethanol while stirring to ensure it dissolves completely.

-

Continue stirring until a homogenous solution is achieved.

-

Transfer the solution to a clearly labeled glass bottle for storage.

-

General Laboratory Workflow for Handling Powdered Dyes

The following diagram illustrates a safe workflow for handling powdered chemicals like Basic Red 14 in a laboratory setting.

Caption: Safe workflow for handling powdered Basic Red 14.

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

| Exposure Route | First Aid Measures | Reference(s) |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately. | [2][8] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. | [2] |

| Skin Contact | Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists. Remove contaminated clothing and wash before reuse. | [2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [2][8] |

Spill Management: [2]

-

Vacuum or sweep up the material and place it into a suitable disposal container.

-

Avoid generating dusty conditions.

-

Clean up spills immediately, observing precautions in the Protective Equipment section.

The logical relationship between hazard identification, risk assessment, and control measures is fundamental to laboratory safety.

Caption: Logic flow from hazard identification to control.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Conclusion

While Basic Red 14 has specific industrial and forensic applications, its use in a research or drug development setting requires a thorough understanding of its potential hazards. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate PPE and engineering controls, is paramount to ensuring the safety of all laboratory personnel. Given the limited toxicological data, this compound should be handled with care, assuming it may have uninvestigated hazardous properties.

References

- 1. dyestuff.co.in [dyestuff.co.in]

- 2. cncolorchem.com [cncolorchem.com]

- 3. Basic Red 14 | C23H26ClN3 | CID 6435842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Basic Red 14 liquid|CAS No:12217-48-0 -Liquid basic dye [chinainterdyes.com]

- 6. basic red 14 - Cationic Red 14 - Cationic brilliant red 5GN from Emperor Chem [emperordye.com]

- 7. carlroth.com [carlroth.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. How to Store Lab Reagents: Dos and Don’ts for Safe Handling [labdisposable.com]

- 11. blog.storemasta.com.au [blog.storemasta.com.au]

- 12. utsc.utoronto.ca [utsc.utoronto.ca]

- 13. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]

- 14. bvda.com [bvda.com]

Ecotoxicological Profile of Basic Red 14 in Aquatic Environments: A Technical Guide

Introduction

Basic Red 14 is a cationic dye used in various industrial applications, particularly in the textile industry. The discharge of effluents containing such dyes into aquatic ecosystems is a significant environmental concern. This technical guide provides a comprehensive overview of the ecotoxicological effects of Basic Red 14 on aquatic life, synthesizing available data to inform researchers, scientists, and drug development professionals. The guide details quantitative toxicity data, experimental methodologies, and potential mechanisms of toxicity.

Quantitative Ecotoxicity Data

The acute and chronic toxicity of Basic Red 14 to various aquatic organisms has been evaluated in several studies. The following table summarizes the key quantitative data.

| Test Organism | Taxonomic Group | Endpoint | Duration | Concentration (mg/L) | Reference |

| Chlorella sp. | Algae | 96-h EC50 | 96 hours | 10.88 | [1][2][3] |

| Moina macrocopa | Crustacean (Waterflea) | 48-h LC50 | 48 hours | 4.91 | [1][2][3] |

Note: Some Safety Data Sheets (SDS) for Basic Red 14 indicate that no data is available regarding its toxicity to aquatic life[4][5]. The data presented above is from a peer-reviewed scientific study and should be considered more indicative of the potential environmental risk.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections describe the protocols for the key experiments cited.

1. Algal Growth Inhibition Test (Chlorella sp.)

This protocol is based on the methodology for the 96-hour EC50 determination for Chlorella sp.[1][2][3].

-

Test Organism: Chlorella sp., a species of green algae.

-

Culture Medium: A suitable nutrient-rich medium for algal growth.

-

Test Conditions:

-

Temperature: Controlled at an optimal level for the species.

-

Light: Continuous illumination with a specified intensity (e.g., 6,000 lux)[3].

-

pH: Maintained within a narrow range suitable for the test organism.

-

-

Procedure:

-

Prepare a series of test solutions with varying concentrations of Basic Red 14. A control group with no dye is also prepared.

-

Inoculate each test flask with a known concentration of Chlorella sp.

-

Incubate the flasks under the specified conditions for 96 hours.

-

At the end of the exposure period, measure the algal growth in each flask. This can be done by cell counts, chlorophyll a content, or dry weight[1][2].

-

-

Endpoint Calculation: The 96-h EC50 (the concentration that causes a 50% reduction in growth compared to the control) is calculated using statistical methods.

2. Acute Immobilization Test (Moina macrocopa)

This protocol outlines the determination of the 48-hour LC50 for the waterflea, Moina macrocopa[1][2][3].

-

Test Organism: Moina macrocopa, a small freshwater crustacean.

-

Test Water: A standardized, reconstituted water or clean natural water.

-

Test Conditions:

-

Temperature: Maintained at a constant, appropriate temperature.

-

Light: A standard light/dark cycle is established.

-

-

Procedure:

-

Prepare a range of Basic Red 14 concentrations in the test water, along with a control.

-

Introduce a specific number of young, healthy Moina macrocopa into each test vessel.

-

Observe the organisms at 24 and 48 hours for immobilization (inability to swim).

-

-

Endpoint Calculation: The 48-h LC50 (the concentration that is lethal to 50% of the test organisms) is determined.

Mechanisms of Toxicity

The toxicity of Basic Red 14 to aquatic organisms is thought to be influenced by its chemical properties. As a cationic dye with a small molecular size, it may readily pass through cell membranes and be absorbed by organelles within the cells of organisms like waterfleas[1][2]. For algae, the dye's color can interfere with photosynthesis by absorbing light at wavelengths used by chlorophyll[1][2].

While specific signaling pathways for Basic Red 14 have not been extensively elucidated, a related dye, Basic Violet 14, has been shown to induce hepatotoxicity in zebrafish, with oxidative stress suggested as a potential mechanism[6][7]. This suggests that Basic Red 14 could also induce toxicity through the generation of reactive oxygen species (ROS), leading to cellular damage.

Visualizations

Experimental Workflow for Aquatic Toxicity Testing

Caption: Workflow for a typical aquatic toxicity test.

Conceptual Signaling Pathway for Cationic Dye-Induced Oxidative Stress

Caption: Potential mechanism of toxicity via oxidative stress.

References

- 1. Toxicity of reactive red 141 and basic red 14 to algae and waterfleas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. carlroth.com [carlroth.com]

- 5. echemi.com [echemi.com]

- 6. Toxicity induced by Basic Violet 14, Direct Red 28 and Acid Red 26 in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Basic Red 14: A Technical Guide to its Mechanism of Action as a Fluorescent Stain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Red 14, also known as C.I. 48016, is a cationic dye belonging to the methine class. While its primary and well-documented application lies in the field of forensic science as a fluorescent stain for latent fingerprint enhancement, its properties as a cationic and lipophilic molecule suggest a potential, albeit underexplored, mechanism of action for biological staining. This technical guide synthesizes the known characteristics of Basic Red 14 and extrapolates a theoretical mechanism for its use as a fluorescent probe in biological systems, particularly for the visualization of mitochondria. This document is intended to provide a foundational understanding for researchers interested in exploring the potential applications of this dye in cell biology and drug development.

Core Properties of Basic Red 14

Basic Red 14 is a dark red powder with good solubility in water and ethanol.[1][2] Its fundamental chemical and spectral properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-3H-Indolium, chloride | [3] |

| C.I. Name | Basic Red 14, 48016 | [2] |

| CAS Number | 12217-48-0 | [2][4] |

| Molecular Formula | C₂₃H₂₆ClN₃ | [2][4] |

| Molecular Weight | 379.93 g/mol | [2][4] |

| Appearance | Dark red powder | [2] |

| Excitation Maximum (λex) | ~530 nm | [3] |

| Emission Maximum (λem) | >590 nm | [3] |

| Molar Extinction Coefficient (ε) | Data not available in surveyed literature. | |

| Quantum Yield (Φ) | Data not available in surveyed literature. |

Established Application: Forensic Science

The predominant use of Basic Red 14 is in the enhancement of latent fingerprints on non-porous and semi-porous surfaces, particularly after cyanoacrylate (superglue) fuming.[5] The cyanoacrylate polymerizes on the fingerprint ridges, and Basic Red 14 stains the polymer, rendering the print visible under a forensic light source.[3] It fluoresces under green light, and its effectiveness can sometimes be enhanced when used in combination with other dyes like Basic Yellow 40.[3]

Hypothetical Mechanism of Action in Biological Systems

While not a conventional biological stain, the chemical nature of Basic Red 14 as a cationic and lipophilic molecule provides a strong basis for a theoretical mechanism of action as a mitochondrial probe in living cells. This proposed mechanism is analogous to that of well-characterized mitochondrial dyes such as Rhodamine 123 and Tetramethylrhodamine, methyl ester (TMRM).[6]

The primary driving force for the accumulation of these dyes within mitochondria is the mitochondrial membrane potential (ΔΨm). Healthy, respiring mitochondria maintain a significant electrochemical gradient across their inner membrane, with the mitochondrial matrix being negatively charged relative to the intermembrane space.

The proposed staining mechanism can be broken down into the following steps:

-

Cellular Uptake: As a lipophilic molecule, Basic Red 14 is expected to passively diffuse across the plasma membrane of living cells.

-

Mitochondrial Accumulation: Due to its positive charge, Basic Red 14 is electrophoretically driven into the negatively charged mitochondrial matrix. This accumulation is dependent on the magnitude of the mitochondrial membrane potential.

-

Fluorescence Emission: Once concentrated within the mitochondria, the dye can be excited by an appropriate light source (e.g., a 530 nm laser or filtered lamp), and its subsequent fluorescence emission can be detected.

This potential-driven accumulation allows for the selective visualization of active mitochondria. A decrease in mitochondrial membrane potential, a hallmark of cellular stress and apoptosis, would lead to a reduction in the accumulation of Basic Red 14 and a corresponding decrease in fluorescence intensity.

Caption: Proposed mechanism of Basic Red 14 mitochondrial staining.

Experimental Protocols

The following are hypothetical protocols for the use of Basic Red 14 as a fluorescent mitochondrial stain, based on standard protocols for TMRM and Rhodamine 123.[6][7][8] It is crucial to note that these protocols are theoretical and would require significant optimization and validation.

Reagent Preparation

-

Stock Solution (1 mM): Due to the lack of a precise molar extinction coefficient, a 1 mM stock solution can be approximated by dissolving 0.38 mg of Basic Red 14 (MW: 379.93) in 1 mL of dimethyl sulfoxide (DMSO).

-

Note: Gently vortex to dissolve. Store the stock solution at -20°C, protected from light.

-

-

Working Solution (100-500 nM): Dilute the 1 mM stock solution in a suitable buffer or cell culture medium (e.g., serum-free medium or Hanks' Balanced Salt Solution) to the desired final concentration.

-

Note: Prepare the working solution fresh for each experiment.

-

Staining Protocol for Adherent Cells

-

Culture cells on glass-bottom dishes or coverslips to the desired confluency.

-

Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed Basic Red 14 working solution to the cells.

-

Incubate for 20-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.

-

Add fresh pre-warmed culture medium or imaging buffer to the cells.

-

Proceed with fluorescence microscopy.

Staining Protocol for Suspension Cells

-

Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in the pre-warmed Basic Red 14 working solution at a concentration of approximately 1 x 10⁶ cells/mL.

-

Incubate for 20-30 minutes at 37°C, protected from light, with occasional gentle mixing.

-

Centrifuge the cells to remove the staining solution.

-

Resuspend the cell pellet in fresh, pre-warmed culture medium or PBS and centrifuge again. Repeat this wash step twice.

-

Resuspend the final cell pellet in the desired volume of culture medium or buffer for analysis.

-

Proceed with flow cytometry or fluorescence microscopy.

Caption: Proposed workflow for cell staining with Basic Red 14.

Toxicology and Safety

Information on the specific toxicology of Basic Red 14 is limited. One study investigated its effects on green algae (Chlorella sp.) and water fleas (Moina macrocopa), demonstrating a higher toxicity compared to the anionic dye Reactive Red 141.[9] The 96-hour EC50 for Chlorella sp. was 10.88 mg/L, and the 48-hour LC50 for Moina macrocopa was 4.91 mg/L.[9] The study suggested that the small molecular size of Basic Red 14 allows it to pass through cell membranes and be absorbed by organelles.[9]

Safety Data Sheets (SDS) indicate that Basic Red 14 may cause irritation to the eyes, skin, and respiratory tract, and may be harmful if swallowed.[10] Standard laboratory personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[10][11]

Conclusion and Future Directions

Basic Red 14 is a fluorescent dye with a well-established role in forensic science. While its application in biological research is not documented, its chemical properties as a cationic, lipophilic molecule strongly suggest a potential for use as a fluorescent probe for mitochondria in living cells, operating via a mechanism dependent on the mitochondrial membrane potential. The hypothetical protocols provided in this guide offer a starting point for researchers wishing to explore this potential. Significant experimental validation would be required to determine optimal staining conditions, cytotoxicity, and the true extent to which its fluorescence correlates with mitochondrial function. Further research is also needed to determine key quantitative parameters such as its molar extinction coefficient and quantum yield to fully characterize its properties as a biological fluorescent probe.

References

- 1. basic red 14 - Cationic Red 14 - Cationic brilliant red 5GN from Emperor Chem [emperordye.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. bvda.com [bvda.com]

- 4. Basic Red 14 | C23H26ClN3 | CID 6435842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sirchie.com [sirchie.com]

- 6. ミトコンドリアの蛍光染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. Toxicity of reactive red 141 and basic red 14 to algae and waterfleas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cncolorchem.com [cncolorchem.com]

- 11. echemi.com [echemi.com]

A Technical Guide to Basic Red 14: Synthesis and Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 14, also known by its Colour Index designation C.I. 48016 and CAS number 12217-48-0, is a synthetic cationic dye belonging to the methine class. Its chemical structure is formally named 2-(2-(4-((2-cyanoethyl)methylamino)phenyl)ethenyl)-1,3,3-trimethyl-3H-indolium chloride. This dye is characterized by its vibrant red hue and is utilized in various industrial applications, including the dyeing of acrylic fibers. This guide provides a detailed overview of the synthesis of Basic Red 14, including experimental protocols for its precursors, and summarizes its key physicochemical properties.

It is important to note that the name "Basic Red 14" has historically been associated with some ambiguity. While C.I. 48016 is the correct and current designation, the name has also been loosely used to refer to Safranin T (C.I. 50240, Basic Red 2), a phenazinium dye. This guide will focus exclusively on the indolium-based C.I. 48016.

Physicochemical and Analytical Data

A summary of the key quantitative data for Basic Red 14 is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-(4-((2-cyanoethyl)methylamino)phenyl)ethenyl)-1,3,3-trimethyl-3H-indolium chloride | |

| Synonyms | C.I. Basic Red 14, C.I. 48016, Cationic Red 5GN, Brilliant Red 4G | [1][2] |

| CAS Number | 12217-48-0 | [1] |

| Molecular Formula | C₂₃H₂₆ClN₃ | [1][2] |

| Molecular Weight | 379.93 g/mol | [1][2] |

| Appearance | Dark red powder | [1] |

| Solubility in Water | 40 g/L at 40 °C | [1] |

| λmax (in water) | Not specified in search results |

Discovery

The precise historical details regarding the initial discovery and first synthesis of Basic Red 14 (C.I. 48016) are not well-documented in publicly available scientific literature. The development of synthetic dyes burgeoned following William Henry Perkin's accidental discovery of mauveine in 1856, which catalyzed the growth of the chemical industry and the creation of a vast array of new colorants.[3][4] Basic Red 14 is a member of the methine class of dyes, which are characterized by a chromophore consisting of a series of conjugated double bonds.[5] While the specific inventors and the exact date of discovery for Basic Red 14 remain elusive, its synthesis is based on established principles of organic chemistry developed during the expansion of the synthetic dye industry.

Synthesis of Basic Red 14

The manufacturing process for Basic Red 14 involves a condensation reaction between two key intermediates: 1,3,3-Trimethyl-2-methyleneindoline (commonly known as Fischer's base) and 3-((4-Formylphenyl)(methyl)amino)propanenitrile.[1][2] The overall reaction is followed by the formation of the chloride salt.

Synthesis Pathway

Caption: Synthesis pathway of Basic Red 14 from its precursors.

Experimental Protocols

1. Synthesis of 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)

Fischer's base is a crucial intermediate in the synthesis of many dyes. It is prepared via the Fischer indole synthesis.

-

Reaction: Phenylhydrazine is reacted with acetone to form a phenylhydrazone, which then undergoes cyclization in the presence of an acid catalyst to yield 2,3,3-trimethylindolenine. Subsequent methylation yields Fischer's base. A one-step process has also been described.[6]

-

Protocol:

-

A mixture of phenylhydrazine and an excess of acetone is refluxed to form the corresponding hydrazone.

-

The hydrazone is then heated with a catalyst such as zinc chloride or polyphosphoric acid to induce cyclization and rearrangement to form 2,3,3-trimethylindolenine.

-

The indolenine is then quaternized with a methylating agent like dimethyl sulfate to produce 1,3,3-trimethyl-2-methyleneindoline (Fischer's base). The product can be purified by distillation under reduced pressure.[6]

-

2. Synthesis of 3-((4-Formylphenyl)(methyl)amino)propanenitrile

This aldehyde intermediate is synthesized in a two-step process from N-methylaniline.

-

Reaction: N-methylaniline first undergoes cyanoethylation with acrylonitrile, followed by formylation of the aromatic ring.

-

Protocol:

-

Cyanoethylation: N-methylaniline is reacted with acrylonitrile, often in the presence of a catalyst such as acetic acid, to yield 3-(methyl(phenyl)amino)propanenitrile.

-

Formylation: The resulting compound is then formylated using a Vilsmeier-Haack reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). This introduces the formyl (-CHO) group at the para position of the benzene ring to give 3-((4-formylphenyl)(methyl)amino)propanenitrile. The product is typically a solid that can be purified by recrystallization.[7]

-

3. Final Condensation to form Basic Red 14

-

Reaction: This is a Knoevenagel-type condensation reaction where the active methylene group of Fischer's base reacts with the aldehyde group of the second intermediate.

-

Protocol:

-

Equimolar amounts of 1,3,3-Trimethyl-2-methyleneindoline and 3-((4-Formylphenyl)(methyl)amino)propanenitrile are mixed in a suitable solvent.

-

The condensation is carried out in the presence of an acid catalyst. A mixture of phosphoric acid and oxalic acid has been reported for this purpose.

-

The reaction mixture is stirred, and the progress can be monitored by techniques such as thin-layer chromatography.

-

Upon completion of the reaction, the dye is precipitated. The final step involves the formation of the chloride salt, which can be achieved by the addition of a source of chloride ions, followed by filtration, washing, and drying of the final product.

-

Logical Relationship of Synthesis

Caption: Logical workflow for the synthesis of Basic Red 14.

Conclusion

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Basic Red 14 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 3. History of Synthetic Dyes - ChemistryViews [chemistryviews.org]

- 4. fsw.cc [fsw.cc]

- 5. Polymethine dyes - Wikipedia [en.wikipedia.org]

- 6. US3865837A - Process for preparing fischer{3 s base - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

Methodological & Application

Application Notes and Protocols: Basic Red 14 Staining for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 14 is a fluorescent dye that emits a red signal under green light excitation. While traditionally utilized in forensic science for the visualization of latent fingerprints and in the textile industry, its fluorescent properties suggest potential applications in biological research for fluorescence microscopy. This document provides a detailed, generalized protocol for the use of Basic Red 14 as a fluorescent stain for biological specimens. It is important to note that this protocol is a starting point and may require optimization for specific cell or tissue types and experimental conditions.

Basic Red 14 is a water-soluble powder that is characterized by an absorption maximum between 510 and 520 nm.[1][2] For fluorescence microscopy, it is typically excited around 530 nm, with the emission collected using a filter at approximately 590 nm.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of Basic Red 14 in fluorescence applications.

| Parameter | Value | Reference |

| Chemical Name | 2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride | [5] |

| CAS Number | 12217-48-0 | [3] |

| Absorption Maximum (λmax) | 510 - 520 nm | [1][2] |

| Excitation Wavelength | ~530 nm | [1][2][3][4] |

| Emission Filter | ~590 nm | [1][3][4] |

| Solubility | Readily soluble in water | [1][6] |

| pH Stability | Stable in a pH range of 2 to 6 | [1][6] |

Experimental Protocol: Staining of Cultured Cells

This protocol outlines a general procedure for staining fixed and permeabilized cultured cells with Basic Red 14.

Materials:

-

Basic Red 14 powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS (or other suitable fixative)

-

0.1% Triton X-100 in PBS (for permeabilization)

-

Distilled water

-

Mounting medium

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filters

Stock Solution Preparation (1 mg/mL):

-

Weigh out 1 mg of Basic Red 14 powder.

-

Dissolve the powder in 1 mL of distilled water or ethanol.

-

Store the stock solution protected from light at 4°C.

Working Solution Preparation (1-10 µg/mL):

-

Dilute the 1 mg/mL stock solution in PBS to the desired final concentration. A starting concentration of 5 µg/mL is recommended, which can be optimized.

Staining Procedure:

-

Cell Culture: Grow cells on sterile coverslips in a petri dish or in a multi-well plate until they reach the desired confluency.

-

Washing: Gently wash the cells twice with PBS to remove the culture medium.

-

Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: If targeting intracellular structures, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. For membrane staining, this step may be omitted.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Staining: Incubate the cells with the Basic Red 14 working solution for 15-30 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with filters for green light excitation (around 530 nm) and red emission (around 590 nm).

Safety Precautions

Basic Red 14 may cause eye and skin irritation.[5][7] It may also be harmful if swallowed, potentially causing gastrointestinal irritation.[7] It is recommended to wear appropriate personal protective equipment, including gloves and safety glasses, when handling this compound.[5] Work in a well-ventilated area.[5] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[5][7][8]

Diagrams

References

- 1. Basic Red 14, 500 g, CAS No. 12217-48-0 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 2. Basic Red 14, 100 g, CAS No. 12217-48-0 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Germany [carlroth.com]

- 3. bvda.com [bvda.com]

- 4. tetrasoc.com [tetrasoc.com]

- 5. echemi.com [echemi.com]

- 6. Basic Red 14, 250 g, CAS No. 12217-48-0 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 7. cncolorchem.com [cncolorchem.com]

- 8. carlroth.com [carlroth.com]

Application Notes and Protocols for Latent Fingerprint Development Using Basic Red 14

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 14, a fluorescent dye, is a highly effective reagent for the development of latent fingerprints on non-porous surfaces. It is typically used as a secondary treatment after the cyanoacrylate fuming process. The dye adheres to the polymerized cyanoacrylate, and its fluorescent properties allow for the visualization of latent print ridge detail with high contrast, particularly on multi-colored or reflective surfaces that pose challenges for conventional powdering techniques. These application notes provide a comprehensive overview of the principles, protocols, and data associated with the use of Basic Red 14 in forensic science and other relevant research fields.

Principle of Operation

The development of latent fingerprints using Basic Red 14 is a two-stage process. First, the item bearing the latent prints is exposed to cyanoacrylate (superglue) fumes. The cyanoacrylate monomer polymerizes on the moisture and other components present in the fingerprint residue, forming a stable, whitish deposit along the friction ridges. Subsequently, the item is treated with a solution of Basic Red 14. The dye molecules are absorbed by the polymerized cyanoacrylate, staining the latent print. When excited by a forensic light source in the green region of the spectrum (approximately 530 nm), the Basic Red 14 fluoresces, emitting light in the red region (around 590 nm). This fluorescence allows for the clear visualization and photographic capture of the fingerprint detail, often with suppression of background interference.

Data Presentation

Table 1: Physicochemical Properties of Basic Red 14

| Property | Value |

| Chemical Name | 2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride |

| CAS Number | 12217-48-0 |

| Appearance | Dark red powder |

| Excitation Wavelength | ~530 nm (Green light) |

| Emission Wavelength | ~590 nm (Red light) |

| Primary Application | Post-cyanoacrylate fluorescent dye stain |

| Suitable Surfaces | Non-porous (e.g., glass, plastic, metal) |

Table 2: Comparison of Common Fluorescent Dyes for Post-Cyanoacrylate Treatment

| Feature | Basic Red 14 | Basic Yellow 40 | Rhodamine 6G |

| Excitation | ~530 nm (Green) | ~450 nm (Blue) | ~525 nm (Green) |

| Emission | ~590 nm (Red) | ~550 nm (Yellow-Green) | ~555 nm (Orange-Red) |

| Color of Fluorescence | Red | Yellow-Green | Orange-Red |

| Background Staining | Can be stronger than Basic Yellow 40[1] | Generally low | Can be problematic on some surfaces |

| Effectiveness | Highly effective on non-fluorescent, multi-colored surfaces[2] | Excellent dye stain for cyanoacrylate[3] | A foundational reagent in fingerprint enhancement[4] |

| Formulations | Ethanol-based and water-based formulations available. | Ethanol-based and water-based formulations available. | Typically prepared in methanol or other organic solvents. |

Note: The choice of dye can depend on the specific substrate and the available light sources and filters. It is often recommended to have multiple dye options available.

Experimental Protocols

Safety Precautions

Basic Red 14 is a chemical substance and should be handled with appropriate safety measures.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: Use a fume hood when preparing and applying solutions containing volatile solvents like ethanol or methanol.

-

Handling: Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Protocol 1: Cyanoacrylate Fuming

This step must be performed before the application of Basic Red 14.

Materials:

-

Fuming chamber

-

Hot plate

-

Cyanoacrylate ester (liquid superglue)

-

Aluminum dish

-

Water source for humidity (e.g., a beaker of warm water)

-

Evidence to be processed

Procedure:

-

Placement of Evidence: Suspend or place the evidence inside the fuming chamber, ensuring that all surfaces of interest are exposed.

-

Humidity Control: Place a beaker of warm water in the chamber to increase the relative humidity to approximately 80%. This is crucial for the polymerization process.

-

Cyanoacrylate Preparation: Place a few drops of liquid cyanoacrylate into an aluminum dish.

-

Fuming: Place the aluminum dish on a pre-heated hot plate (low setting) inside the chamber.

-

Chamber Sealing: Seal the fuming chamber.

-

Development: Allow the fuming process to proceed for 5-15 minutes, or until the latent prints develop as a white deposit. Visually monitor the development to avoid over-fuming, which can obscure ridge detail.

-

Ventilation: After development, thoroughly ventilate the chamber in a fume hood before removing the evidence.

-

Curing: It is recommended to allow the fumed prints to cure for several hours (or overnight) before applying the dye stain.

Protocol 2: Basic Red 14 Solution Preparation

Formulation A: Ethanol-Based Solution

-

Concentration: 2 g/L

-

Procedure: Dissolve 2 grams of Basic Red 14 powder in 1 liter of ethanol. Stir until fully dissolved. Store in a labeled, dark glass bottle.

Formulation B: Water-Based Solution (CAST Formulation) [1]

-

Composition:

-

Basic Red 14: 1 g

-

Water: 750 mL

-

2-Propanol: 100 mL

-

Methyl Ethyl Ketone (MEK): 150 mL

-

-

Procedure: In a fume hood, dissolve 1 gram of Basic Red 14 in the mixture of water, 2-propanol, and MEK. Stir until the dye is completely dissolved. Store in a labeled, dark glass bottle.

Protocol 3: Application of Basic Red 14

Materials:

-

Basic Red 14 working solution

-

Tray for immersion or spray bottle

-

Rinse solution (water or methanol)

-

Drying area

Procedure:

-

Application: The Basic Red 14 solution can be applied by either immersion or spraying.

-

Immersion: Place the fumed evidence in a tray containing the Basic Red 14 solution for 30-60 seconds.

-

Spraying: Use a fine mist sprayer to evenly coat the surface of the evidence with the Basic Red 14 solution.

-

-

Rinsing: Gently rinse the evidence to remove excess dye.

-

For the ethanol-based solution, a gentle rinse with methanol may be effective.

-

For the water-based solution, a gentle rinse with cool, running water is typically used.

-

-

Drying: Allow the evidence to air dry completely in a well-ventilated area. A gentle stream of cool air may be used to expedite the process.

Protocol 4: Visualization and Photography

Equipment:

-

Forensic light source capable of producing light at ~530 nm (green).

-

Goggles and camera filters that block light below ~590 nm (red).

Procedure:

-

Illumination: In a darkened room, illuminate the treated evidence with the forensic light source at approximately 530 nm.

-

Visualization: View the evidence through red-colored goggles. The latent fingerprints stained with Basic Red 14 will fluoresce and appear bright against the background.

-

Photography:

-

Mount the camera with a red-colored filter (~590 nm long-pass filter).

-

Capture photographs of the fluorescent prints, ensuring proper focus and exposure.

-

Include a scale in the photographs for accurate representation of size.

-

Mandatory Visualizations

Caption: Overall workflow for latent fingerprint development using Basic Red 14.

Caption: Detailed workflow for the cyanoacrylate fuming step.

Caption: Workflow for the application of the Basic Red 14 solution.

References

Application Notes and Protocols: Evaluating Basic Red 14 as a Fluorescent Probe for Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the potential of Basic Red 14 as a fluorescent probe for live and fixed cell imaging. While Basic Red 14 has established applications in other fields, its use in cellular biology is not extensively documented. The following protocols and guidelines are based on standard methodologies for characterizing new fluorescent probes and should be adapted and optimized for specific cell types and experimental conditions.

Photophysical and Chemical Properties of Basic Red 14

A summary of the known properties of Basic Red 14 is presented below. Key photophysical parameters, such as quantum yield and molar extinction coefficient in aqueous buffers, are crucial for assessing the brightness and sensitivity of a fluorescent probe and would need to be experimentally determined for robust application in cell imaging.

| Property | Value | Reference |

| Chemical Name | 2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-3H-Indolium, chloride | [1] |

| CAS Number | 12217-48-0 | [1] |

| Molecular Formula | C₂₃H₂₆ClN₃ | [2] |

| Molecular Weight | 379.93 g/mol | [2] |

| Appearance | Dark red powder | [3] |

| Solubility | Soluble in water (40 g/L at 40°C) and ethanol.[1][3] | |

| Excitation Maximum (λex) | ~530 nm | [1][4] |

| Emission Maximum (λem) | >590 nm | [1][4] |

| Quantum Yield (Φ) | Not Reported | |

| Molar Extinction Coefficient (ε) | Not Reported |

Experimental Protocols

Preparation of Basic Red 14 Stock Solution

Objective: To prepare a concentrated stock solution of Basic Red 14 for use in cell staining experiments.

Materials:

-

Basic Red 14 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Vortex mixer

-

Microcentrifuge

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of Basic Red 14 by dissolving 3.8 mg of the powder in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Centrifuge at high speed for 1 minute to pellet any undissolved particulates.

-

Carefully transfer the supernatant to a fresh, sterile microcentrifuge tube.

-

Store the stock solution in small aliquots at -20°C, protected from light.

Live Cell Staining Protocol

Objective: To stain live cells with Basic Red 14 for fluorescence microscopy.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Basic Red 14 stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microscope with appropriate filter sets (e.g., for TRITC or Texas Red)

Protocol:

-

Grow cells to the desired confluency (typically 50-70%).

-

Prepare a working solution of Basic Red 14 by diluting the 10 mM stock solution in pre-warmed complete culture medium. A starting concentration range of 100 nM to 10 µM is recommended for initial optimization.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.

-

Add the Basic Red 14 working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes. Incubation time should be optimized.

-

After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or HBSS.

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Proceed with immediate imaging on a fluorescence microscope.

Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxicity of Basic Red 14 on a specific cell line.

Materials:

-

Cells of interest

-

96-well clear-bottom black plates

-

Complete cell culture medium

-

Basic Red 14 stock solution

-

Resazurin-based cell viability reagent (e.g., alamarBlue™) or MTT reagent

-

Plate reader with fluorescence or absorbance capabilities

Protocol:

-

Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of Basic Red 14 in complete culture medium. It is advisable to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (medium with DMSO) and an untreated control.

-

Replace the medium in the wells with the medium containing the different concentrations of Basic Red 14.

-

Incubate the plate for a period relevant to planned imaging experiments (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the fluorescence (for resazurin-based assays) or absorbance (for MTT assays) using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Example Cytotoxicity Data Presentation:

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| HeLa | 24 | > 100 |

| MCF-7 | 24 | 85.2 |

| A549 | 24 | > 100 |

| HeLa | 48 | 78.5 |

| MCF-7 | 48 | 62.1 |

| A549 | 48 | 95.3 |

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key experimental workflows and principles for evaluating Basic Red 14.

References

- 1. A multicolored set of in vivo organelle markers for co-localization studies in Arabidopsis and other plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring lysosomal biology: current approaches and methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Visualization of Multicolored in vivo Organelle Markers for Co-Localization Studies in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Live-Cell Imaging with Basic Red 14

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the potential use of Basic Red 14 as a fluorescent probe in live-cell imaging applications. Due to the limited availability of data on Basic Red 14 in biological systems, the following protocols are adapted from general live-cell imaging methodologies and should be considered as a starting point for experimental design. Crucially, users must perform thorough validation, particularly concerning cytotoxicity, for their specific cell types and experimental conditions.

Introduction to Basic Red 14

Basic Red 14, also known as C.I. 48016, is a cationic dye belonging to the methine class.[1] It presents as a dark red powder and is soluble in water.[1][2] Historically, its applications have been predominantly in the textile industry and for forensic purposes, such as enhancing the visualization of latent fingerprints on non-fluorescent, multicolored surfaces.[2][3] Its fluorescent properties, specifically its red fluorescence under green light excitation, suggest its potential as a probe for live-cell microscopy.[4]

Properties of Basic Red 14

A summary of the known chemical and spectral properties of Basic Red 14 is presented below. These properties are essential for designing appropriate imaging setups.

| Property | Value | Reference |

| Chemical Name | 2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-3H-Indolium, chloride | [4] |

| CAS Number | 12217-48-0 | [5][6] |

| Molecular Formula | C23H26ClN3 | [5][6] |

| Molecular Weight | 379.93 g/mol | [1][6] |

| Appearance | Dark red powder or liquid | [2] |

| Solubility | Soluble in water (40 g/L at 40°C) | [1][2] |

| Excitation Maximum | ~530 nm (Green Light) | [4] |

| Emission Maximum | >590 nm (Red Light) | [4] |

Hypothetical Applications in Live-Cell Imaging

Given its cationic nature, Basic Red 14 may preferentially accumulate in organelles with a negative membrane potential, such as mitochondria. This suggests potential applications in:

-

Mitochondrial Staining: Visualizing mitochondrial morphology and distribution in living cells.

-

Cell Viability and Health Assessment: Changes in mitochondrial membrane potential are often linked to cell health and apoptosis.

-

High-Content Screening: As a potential marker for mitochondrial function in drug discovery screens.

It is imperative to experimentally determine the subcellular localization of Basic Red 14.

Experimental Protocols

The following are detailed protocols that should be adapted and optimized for your specific experimental needs.

-

Materials: Basic Red 14 powder, Dimethyl sulfoxide (DMSO) or distilled water (dH₂O), sterile microcentrifuge tubes.

-

Procedure:

-

Prepare a 1 mM stock solution of Basic Red 14 by dissolving the appropriate amount of powder in high-quality DMSO or dH₂O. For example, for a 1 mM stock solution, dissolve 0.38 mg of Basic Red 14 in 1 mL of solvent.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

-

This protocol provides a general guideline for staining adherent cells.

Caption: General workflow for live-cell staining.

-

Materials: Cells cultured on a glass-bottom dish or chamber slide, complete cell culture medium, pre-warmed live-cell imaging medium (e.g., phenol red-free medium), Basic Red 14 stock solution.

-

Procedure:

-

Culture cells to the desired confluency (typically 50-70%).

-

Prepare a working solution of Basic Red 14 by diluting the stock solution in pre-warmed live-cell imaging medium. A starting concentration range of 100 nM to 1 µM is recommended for initial optimization.

-